1,5-Dimethyl 2-aminopentanedioate; sulfuric acid
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Overview
Description
1,5-Dimethyl 2-aminopentanedioate; sulfuric acid is a chemical compound with the molecular formula C7H15NO8S. It is a derivative of pentanedioic acid, where the 2-amino group and 1,5-dimethyl groups are present. This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dimethyl 2-aminopentanedioate can be synthesized through various chemical reactions. One common method involves the esterification of 2-aminopentanedioic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically requires heating under reflux conditions to drive the esterification to completion.
Industrial Production Methods
In industrial settings, the production of 1,5-Dimethyl 2-aminopentanedioate often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl 2-aminopentanedioate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro compounds, while reduction can produce alcohols.
Scientific Research Applications
1,5-Dimethyl 2-aminopentanedioate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,5-Dimethyl 2-aminopentanedioate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester groups can undergo hydrolysis, releasing the corresponding alcohols and acids, which can participate in further biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2-aminopentanedioate: Lacks the 1,5-dimethyl groups, resulting in different chemical properties.
2-Aminopentanedioic acid: The non-esterified form, which has different solubility and reactivity.
1,5-Dimethyl 2-aminopentanedioic acid: Similar structure but without the ester groups, affecting its reactivity and applications.
Uniqueness
1,5-Dimethyl 2-aminopentanedioate is unique due to the presence of both ester and amino groups, allowing it to participate in a wide range of chemical reactions. Its structure provides versatility in synthetic applications and potential for diverse research and industrial uses.
Properties
IUPAC Name |
dimethyl 2-aminopentanedioate;sulfuric acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4.H2O4S/c1-11-6(9)4-3-5(8)7(10)12-2;1-5(2,3)4/h5H,3-4,8H2,1-2H3;(H2,1,2,3,4) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBYXFIOMVGVFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C(=O)OC)N.OS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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